molecular formula C29H25N3O3S3 B5907830 (5E)-3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-5-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

(5E)-3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-5-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5907830
M. Wt: 559.7 g/mol
InChI Key: PXZIYAPESSFIQZ-WPWMEQJKSA-N
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Description

The compound “(5E)-3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-5-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a thiazolidinone ring, a pyrazole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the pyrazole moiety: This step may involve the condensation of a hydrazine derivative with a diketone.

    Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Final assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiazolidinone rings.

    Reduction: Reduction reactions may target the carbonyl groups in the thiazolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its complex structure.

Medicine

    Drug Development: The compound’s unique structure may make it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer or infectious diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrazoles: Compounds containing the pyrazole moiety.

    Thiophenes: Compounds featuring the thiophene ring.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5E)-3-(1,1-dioxothiolan-3-yl)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S3/c33-28-27(37-29(36)31(28)24-15-16-38(34,35)19-24)17-20-11-13-23(14-12-20)32-26(22-9-5-2-6-10-22)18-25(30-32)21-7-3-1-4-8-21/h1-14,17,24,26H,15-16,18-19H2/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIYAPESSFIQZ-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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